molecular formula C6H12N4O4S B2835689 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate CAS No. 689293-99-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate

Cat. No.: B2835689
CAS No.: 689293-99-0
M. Wt: 236.25
InChI Key: UXSRKCBNIAWEBT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may bind to ATP-binding sites of proteins, mimicking adenine and interfering with normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
  • 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 2-Methylimidazo[1,2-a]pyridin-5-amine

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

sulfuric acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.H2O4S/c7-5-4-9-10-3-1-2-8-6(5)10;1-5(2,3)4/h4,8H,1-3,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSRKCBNIAWEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.68 g) in a mixture of sulfuric acid (0.6 ml), acetic acid (100 ml) and water (10 ml) was treated with 10% palladium on carbon (0.5 g) under a hydrogen atmosphere at room temperature for 6 days. After the catalyst was filtered off, the filtrate was concentrated in vacuo. The residue was triturated with ethanol and dried in vacuo to give 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine sulfuric acid salt (2.3 g) as a solid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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